chaetoglobosin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H36N2O5 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1R,3E,6R,7E,9S,11E,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,5,20-trione |
InChI |
InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,23,25,28-30,33,37-38H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,23-,25-,28-,29+,30+,32+/m0/s1 |
InChI Key |
VUEFRYQBOMQOMV-MLXGBZTESA-N |
Isomeric SMILES |
C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Synonyms |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Chaetoglobosin B exhibits notable antitumor effects against various cancer cell lines. Research indicates that it can inhibit the growth of specific cancer cells, including cholangiocarcinoma and colorectal cancer cells. For instance, a study demonstrated that this compound had an IC50 value of 29.85 μmol/L against the KKU-100 cholangiocarcinoma cell line, while showing no activity against KKU-OCA17 cells . Another study reported that several chaetoglobosins, including this compound, exhibited cytotoxicity with varying degrees against HCT116 cells .
Antifungal Properties
The antifungal activity of this compound is particularly significant in agricultural applications. It has been shown to be effective against several plant pathogenic fungi. A study indicated that this compound demonstrated potent antifungal activity with minimum inhibitory concentration (MIC) values lower than those of traditional fungicides like carbendazim .
Antibacterial Effects
With the rise of antibiotic resistance, the antibacterial properties of this compound have been extensively researched. Studies have shown that it possesses substantial antibacterial activity against various agricultural pathogens, making it a potential candidate for developing new antibacterial agents .
Anti-inflammatory and Antioxidant Effects
This compound has also been studied for its anti-inflammatory and antioxidant properties. Research on related compounds indicates that these substances can suppress oxidative stress and inflammatory responses in cellular models . The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as MAPK and NF-κB .
Phytotoxic Effects
The phytotoxicity of this compound suggests its potential use as a herbicide. It can inhibit the growth of certain plant species, which may be beneficial in managing agricultural weeds .
Table 1: Biological Activities of this compound
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, this compound was tested on various cancer cell lines, including cholangiocarcinoma and colorectal cancer cells. The results indicated selective cytotoxicity with significant inhibition observed in specific cell lines but not others.
Case Study 2: Antifungal Applications
Field trials were conducted using this compound as a biopesticide against common agricultural fungal pathogens. The results showed effective control over fungal infections compared to conventional methods.
Case Study 3: Anti-inflammatory Mechanisms
Research on the anti-inflammatory effects of this compound revealed its ability to modulate key signaling pathways in immune cells, providing insights into its potential therapeutic applications for inflammatory diseases.
Q & A
Q. What standardized methodologies are recommended for isolating and identifying chaetoglobosin B from fungal sources?
this compound is typically isolated via solvent extraction followed by chromatographic techniques. Ultra-high-performance liquid chromatography coupled with diode-array detection and high-resolution mass spectrometry (UHPLC-DAD-HRMS) is widely used for metabolite profiling, as demonstrated in secondary metabolite analyses of Penicillium expansum . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential, particularly for distinguishing this compound from analogs like chaetoglobosin A or C due to subtle structural variations .
Q. How can researchers address inconsistencies in reported bioactivity data for this compound across studies?
Discrepancies in bioactivity results (e.g., antitubercular activity vs. cytotoxic effects) may arise from differences in experimental conditions, such as fungal strain variability, growth media, or assay protocols. To mitigate this:
- Standardize fungal cultivation conditions (e.g., temperature, pH, nutrient composition).
- Validate bioactivity using multiple assay systems (e.g., MIC assays for antimicrobial activity, cytotoxicity screens against mammalian cell lines).
- Cross-reference data with structural confirmation to rule out misidentification of analogs .
Q. What criteria should guide the selection of fungal strains for this compound production in laboratory settings?
Prioritize strains with:
- Documented secondary metabolite profiles (e.g., Chaetomium globosum ).
- Genetic stability to ensure consistent yield.
- Compatibility with scalable fermentation protocols. Strain selection should align with research goals; for example, strains isolated from unique ecological niches (e.g., Penicillium expansum from apples ) may exhibit distinct metabolic pathways.
Advanced Research Questions
Q. How can researchers optimize this compound synthesis pathways using omics-driven approaches?
Integrate transcriptomic and metabolomic data to identify key biosynthetic gene clusters (e.g., polyketide synthases or non-ribosomal peptide synthetases). For instance:
- Use CRISPR-Cas9 to knock out competing pathways and enhance this compound yield.
- Apply comparative genomics to elucidate regulatory mechanisms in high-producing vs. low-producing strains .
- Validate findings with isotopic labeling to trace precursor utilization.
Q. What strategies resolve structural ambiguities in this compound derivatives using advanced spectroscopic techniques?
Chaetoglobosins often share core structures but differ in side-chain modifications. To resolve ambiguities:
- Combine 2D NMR (e.g., HSQC, HMBC) to map carbon-proton correlations and confirm substituent positions .
- Use high-resolution tandem mass spectrometry (HR-MS/MS) to differentiate fragmentation patterns of analogs.
- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).
Q. How should contradictory data on this compound’s pharmacological mechanisms be systematically analyzed?
Conflicting reports (e.g., apoptosis induction vs. cytoskeletal disruption) require:
- Dose-response studies to identify concentration-dependent effects.
- Time-course experiments to track dynamic cellular responses.
- Multi-omics integration (proteomics, phosphoproteomics) to map signaling pathways.
- Use of isogenic cell lines to isolate specific molecular targets .
Methodological Considerations
Q. What experimental design principles ensure reproducibility in this compound research?
- Sample Preparation: Include biological replicates (≥3) to account for fungal metabolic variability .
- Data Reporting: Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing experimental conditions, including solvent systems, chromatographic gradients, and NMR acquisition parameters .
- Validation: Cross-check bioactivity results with structurally defined analogs to confirm specificity .
Q. How can AI tools be responsibly integrated into this compound research workflows?
While AI (e.g., ChatGPT) aids in literature synthesis or hypothesis generation, researchers must:
- Verify AI-suggested protocols against peer-reviewed methods (e.g., UHPLC-DAD-HRMS ).
- Avoid reliance on AI for structural elucidation or mechanistic interpretations without experimental validation .
Data Management and Reporting
Q. What metadata is critical for sharing this compound-related datasets in public repositories?
Q. How should researchers handle partial or inconclusive this compound characterization data?
- Clearly label tentative identifications (e.g., “this compound analog” based on HR-MS/MS).
- Publish negative results to inform the community of structural or bioactivity ambiguities.
- Use open-access platforms to crowdsource analytical validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
